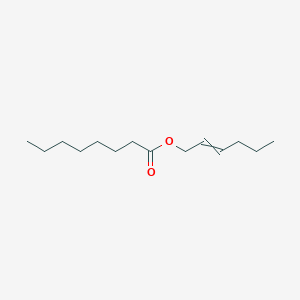
(E)-2-hexen-1-yl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hexenyl octanoate is an ester compound formed from the reaction between (E)-2-hexenol and octanoic acid. It is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industries. This compound is often found in various fruits and is used to impart a fresh, green, and fruity note to products.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-2-Hexenyl octanoate can be synthesized through a classic esterification reaction. The process involves the reaction of (E)-2-hexenol with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
(E)-2-Hexenol+Octanoic AcidH2SO4(E)-2-Hexenyl Octanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, increasing the yield.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Hexenyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-2-hexenol and octanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (E)-2-Hexenol and octanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(E)-2-Hexenyl octanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in fruit aromas.
Medicine: Explored for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of (E)-2-Hexenyl octanoate in biological systems involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester bond can be cleaved or formed through nucleophilic attack, depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl octanoate: Another ester with a fruity aroma, commonly used in the flavor industry.
Hexyl acetate: Known for its apple-like aroma, used in perfumes and flavorings.
Isoamyl acetate: Has a banana-like scent, widely used in flavorings and fragrances.
Uniqueness: (E)-2-Hexenyl octanoate is unique due to its specific combination of (E)-2-hexenol and octanoic acid, giving it a distinct green and fruity aroma that is different from other esters. Its presence in various fruits and its role in plant-insect interactions further highlight its uniqueness.
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
hex-2-enyl octanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3 |
InChI Key |
IRUGSDVUJNNIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















